molecular formula C22H23NO4 B2598584 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid CAS No. 2219370-82-6

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid

Cat. No.: B2598584
CAS No.: 2219370-82-6
M. Wt: 365.429
InChI Key: MRUABQVYEORGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid is a synthetic compound with a molecular weight of 365.43 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Preparation Methods

The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid can undergo various chemical reactions, including:

Common reagents include bases like piperidine for deprotection, and coupling reagents like DCC or DIC for forming amide bonds. Major products formed from these reactions include the deprotected amine and various substituted derivatives.

Scientific Research Applications

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, participating in the formation of peptide bonds and other biochemical processes .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

    Fmoc-Lysine: Used in peptide synthesis for protecting the lysine side chain.

    Fmoc-Glutamic Acid: Protects the glutamic acid side chain during peptide synthesis.

    Fmoc-Alanine: Used for protecting the alanine side chain.

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound in synthetic and biological applications.

Properties

IUPAC Name

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)10-9-14-11-15(12-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUABQVYEORGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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